molecular formula C14H24N2O2 B2645900 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclopropanecarboxamide CAS No. 2034294-54-5

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclopropanecarboxamide

Cat. No.: B2645900
CAS No.: 2034294-54-5
M. Wt: 252.358
InChI Key: QMJQWALRNNNIFG-UHFFFAOYSA-N
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Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives are synthesized using various methods. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and varies based on the specific compound. For example, 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide is a piperidine derivative with a complex structure .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can be diverse. For instance, modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring, modulation of the amide substituent and of the benzoimidazol-2-one linker, replacement of the benzimidazol-2-one moiety with urea-like substructures, and elimination of the piperidine ring and benzoimidazol-2-one functionalization are some of the chemical reactions that can occur .


Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary based on the specific compound. For instance, their molecular weights are often less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .

Scientific Research Applications

Central Nervous System Agents

Research into the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents has identified compounds with marked inhibition of tetrabenazine-induced ptosis, suggesting their potential as antidepressants or for other CNS applications (Bauer et al., 1976).

Pharmaceutical Building Blocks

Secondary piperidines, owing to their prevalence in commercial drugs, have been highlighted as ideal pharmaceutical building blocks. An electrochemical method for cyanation adjacent to nitrogen in these structures demonstrates their versatility for synthesizing unnatural amino acids, potentially diversifying the palette of compounds available for drug development (Lennox et al., 2018).

Anti-Acetylcholinesterase Activity

Novel derivatives, specifically 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been synthesized and evaluated for their anti-acetylcholinesterase activity, demonstrating potential therapeutic applications in treating conditions such as Alzheimer's disease (Sugimoto et al., 1990).

Anti-Angiogenic Activity

Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been shown to block the formation of blood vessels in vivo, indicating their potential as anti-angiogenic agents which could play a crucial role in cancer therapy by inhibiting tumor growth and metastasis (Kambappa et al., 2017).

Mechanism of Action

The mechanism of action of piperidine derivatives can vary based on the specific compound and its intended use. For example, some piperidine derivatives have been found to exhibit antimicrobial and antioxidant activities .

Future Directions

The future directions in the field of piperidine derivatives are promising. Researchers are continuously working on the design and development of new drugs with potential antimicrobial activity . The best practice to develop new molecules is the modification of the structure of the existing drug molecules .

Properties

IUPAC Name

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c17-14(12-1-2-12)15-9-11-3-6-16(7-4-11)13-5-8-18-10-13/h11-13H,1-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJQWALRNNNIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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